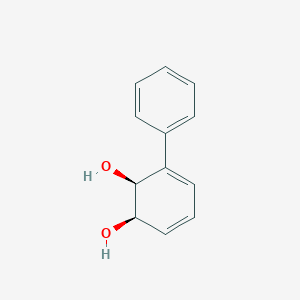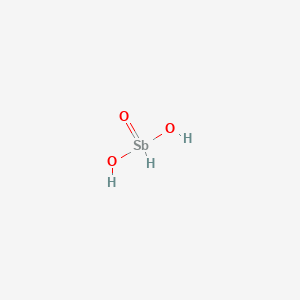
DACP analog of retinoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DACP analog of retinoic acid is a retinoid.
Applications De Recherche Scientifique
1. Role in Gene Expression and Cancer Therapeutics
Retinoic acid, including its analogs like DACP, plays a crucial role in various biological processes such as development, differentiation, proliferation, and apoptosis. It operates through binding proteins and nuclear receptors like RAR (retinoic acid receptor) and RXR (retinoid x receptor). This has significant implications for cancer treatment and prevention, as understanding these interactions helps in developing specific compounds for therapeutic use (Bushue & Wan, 2010).
2. Impact on Ocular Surface and Cutaneous Healing
DACP analog of retinoic acid has been found to improve cutaneous wound healing and is being investigated for its applications in ophthalmology, particularly on the ocular surface. Its mechanism includes both nuclear and non-nuclear receptor-mediated pathways, indicating its diverse biological roles. It aids in healing corneal lacerations and epithelial defects (Samarawickrama, Chew, & Watson, 2015).
3. Use in Chemoprevention and Differentiation Therapy
Retinoids, including DACP analogs, are essential in the maintenance of epithelial differentiation and play a fundamental role in chemoprevention of epithelial carcinogenesis and differentiation therapy. Their function in converting precursor molecules like retinol into active forms like retinoic acid and their role in controlling gene expression through RARs is critical in cancer prevention strategies (Hansen et al., 2000).
4. Involvement in Neural Development and Neuroprotection
DACP analogs of retinoic acid are involved in neural development and show potential in neuroprotection. In models for Parkinson's disease, retinoic acid-loaded nanoparticles have shown a neuroprotective effect on dopaminergic neurons, suggesting that DACP analogs could have similar potential in neurodegenerative disease therapies (Esteves et al., 2015).
5. Retinoic Acid in Developmental Biology
Retinoic acid is crucial for vertebrate embryonic morphogenesis and organogenesis. It provides instructive signals for the development of various organs, including the eye. DACP analogs, being structurally similar, may play a similar role in developmental biology, influencing the differentiation and patterning of stem/progenitor cell populations (Duester, 2008).
Propriétés
Numéro CAS |
35732-12-8 |
|---|---|
Formule moléculaire |
C20H26O3 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(2E,4E,6E,8E)-9-(2-acetyl-5,5-dimethylcyclopenten-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-18-17(16(3)21)11-12-20(18,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+ |
Clé InChI |
FSLMGODKGHHERM-FRCNGJHJSA-N |
SMILES isomérique |
C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C1=C(CCC1(C)C)C(=O)C |
SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC1=C(CCC1(C)C)C(=O)C |
SMILES canonique |
CC(=CC=CC(=CC(=O)O)C)C=CC1=C(CCC1(C)C)C(=O)C |
Autres numéros CAS |
50890-42-1 |
Synonymes |
Ro 8-7699 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



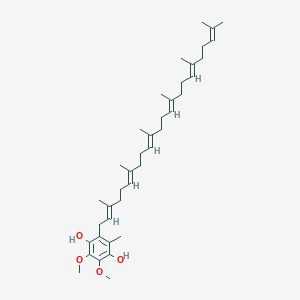
![5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B1234509.png)
![N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]pentanamide](/img/structure/B1234510.png)

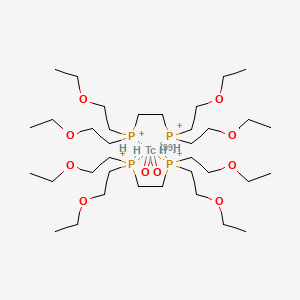
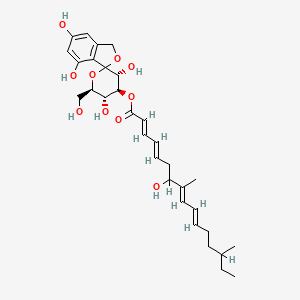


![1aH-indeno[1,2-b]oxirene](/img/structure/B1234523.png)


![(2R,4S)-4-[[anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1234528.png)
